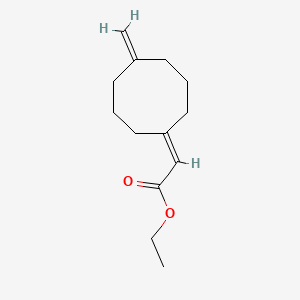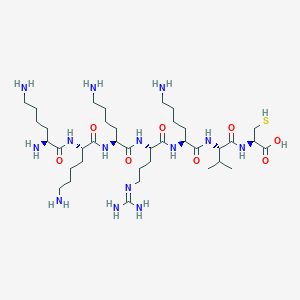![molecular formula C9H17NO2 B14250529 Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate CAS No. 404581-23-3](/img/structure/B14250529.png)
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of prop-2-enoate, featuring an ethyl(propan-2-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with ethyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or amines.
Substitution: Substituted products with different functional groups.
Applications De Recherche Scientifique
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[ethyl(propan-2-yl)amino]propanoate: A similar compound with a slightly different structure.
Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate: Another related compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
404581-23-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-10(8(2)3)7-6-9(11)12-4/h6-8H,5H2,1-4H3 |
Clé InChI |
FKHRJBDYEPKVDT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C=CC(=O)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
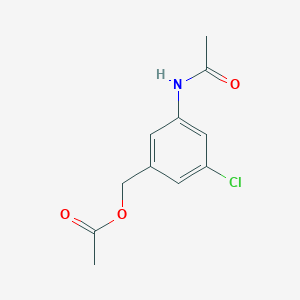
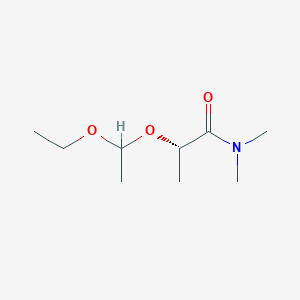
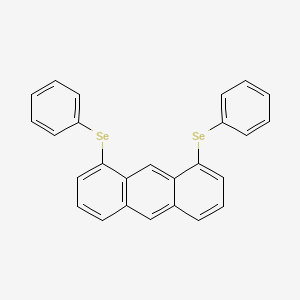
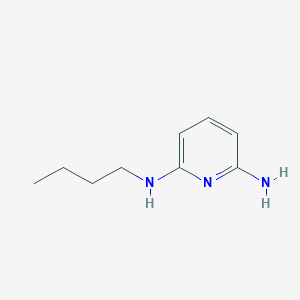
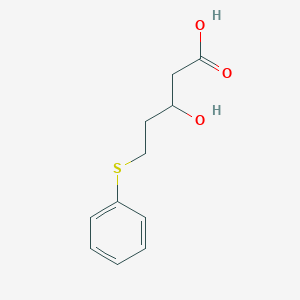
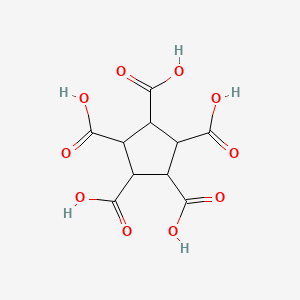
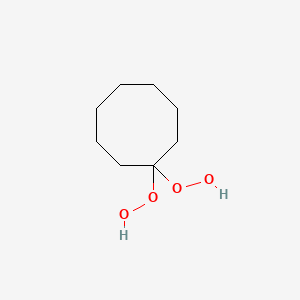

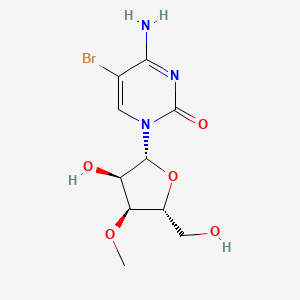
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
